Methyl 3-({[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]acetyl}amino)thiophene-2-carboxylate
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Overview
Description
METHYL 3-(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDO)THIOPHENE-2-CARBOXYLATE is a complex organic compound that features a benzodioxole moiety, a piperazine ring, and a thiophene carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDO)THIOPHENE-2-CARBOXYLATE typically involves multiple steps, including esterification, amidation, and coupling reactions. The benzodioxole moiety can be introduced via an esterification reaction of methylenedioxyphenylacetic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
METHYL 3-(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDO)THIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The piperazine ring allows for substitution reactions, which can be used to introduce different functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzodioxole moiety can lead to the formation of quinones, while reduction can yield alcohols or amines .
Scientific Research Applications
METHYL 3-(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDO)THIOPHENE-2-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of METHYL 3-(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDO)THIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The benzodioxole moiety can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity to its targets, while the thiophene carboxylate group can influence its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
METHYL 3-(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDO)THIOPHENE-2-CARBOXYLATE: is similar to other benzodioxole derivatives and piperazine-containing compounds.
Benzodioxole derivatives: Known for their biological activities, including enzyme inhibition and anticancer properties.
Piperazine-containing compounds: Widely used in medicinal chemistry for their pharmacological properties
Uniqueness
The uniqueness of METHYL 3-(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDO)THIOPHENE-2-CARBOXYLATE lies in its combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H23N3O5S |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
methyl 3-[[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]acetyl]amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C20H23N3O5S/c1-26-20(25)19-15(4-9-29-19)21-18(24)12-23-7-5-22(6-8-23)11-14-2-3-16-17(10-14)28-13-27-16/h2-4,9-10H,5-8,11-13H2,1H3,(H,21,24) |
InChI Key |
MVWJVKHEARRMMP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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